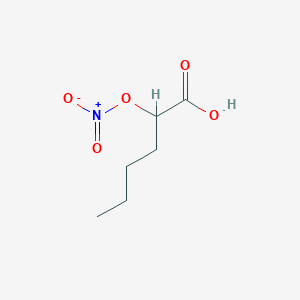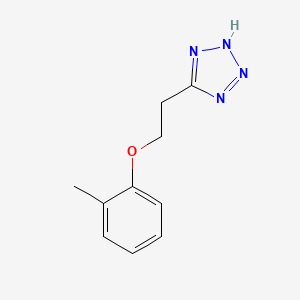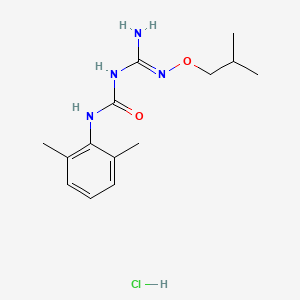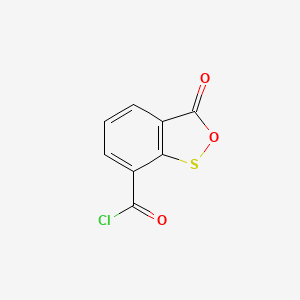
3-Oxo-3H-2,1-benzoxathiole-7-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-3H-2,1-benzoxathiole-7-carbonyl chloride is a chemical compound with the molecular formula C8H3ClO3S. It is known for its unique structure, which includes a benzoxathiole ring system. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3H-2,1-benzoxathiole-7-carbonyl chloride typically involves the reaction of 3-oxo-3H-2,1-benzoxathiole with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-Oxo-3H-2,1-benzoxathiole} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and involves the use of advanced equipment to handle the reagents and products safely.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-3H-2,1-benzoxathiole-7-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Oxo-3H-2,1-benzoxathiole-7-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Oxo-3H-2,1-benzoxathiole-7-carbonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloride group is displaced by a nucleophile, leading to the formation of a new compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo-3H-2,1-benzoxathiole-7-carboxylic acid: This compound has a similar structure but contains a carboxylic acid group instead of a carbonyl chloride group.
3-Oxo-3H-2,1-benzoxathiole-7-methyl ester: This compound has a methyl ester group in place of the carbonyl chloride group.
Uniqueness
3-Oxo-3H-2,1-benzoxathiole-7-carbonyl chloride is unique due to its reactivity and the types of reactions it can undergo. Its ability to participate in both nucleophilic substitution and oxidation-reduction reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
73406-05-0 |
|---|---|
Molekularformel |
C8H3ClO3S |
Molekulargewicht |
214.63 g/mol |
IUPAC-Name |
3-oxo-2,1-benzoxathiole-7-carbonyl chloride |
InChI |
InChI=1S/C8H3ClO3S/c9-7(10)4-2-1-3-5-6(4)13-12-8(5)11/h1-3H |
InChI-Schlüssel |
BBRCIXHIHCABSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)Cl)SOC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


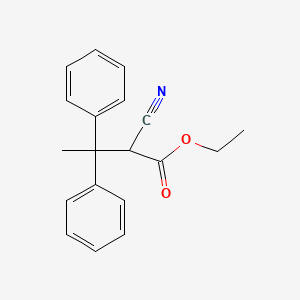
![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)

![[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane](/img/structure/B14443031.png)
